N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C20H23N7 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H23N7/c21-19-23-18(24-20(25-19)22-16-7-3-1-4-8-16)15-26-11-13-27(14-12-26)17-9-5-2-6-10-17/h1-10H,11-15H2,(H3,21,22,23,24,25) |
InChI Key |
YTHKGVRGQZPEIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylating agent reacts with the triazine ring.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a condensation reaction with a suitable piperazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-dione, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exhibits antiproliferative properties against various cancer cell lines. A study involving a library of compounds with similar triazine scaffolds demonstrated selective inhibition of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) from adverse effects. This selectivity suggests potential for targeted cancer therapies .
Binding Affinity Studies
The compound's interaction with biological targets has been studied to understand its mechanism of action better. Binding affinity assays reveal that it can effectively bind to certain receptors involved in cancer proliferation and survival pathways. This property is crucial for the development of new anticancer agents that can minimize side effects by selectively targeting malignant cells.
Synthesis and Structure–Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions. The structure–activity relationship (SAR) studies are essential for optimizing the compound's efficacy and reducing toxicity. By modifying the substituents on the triazine ring or the piperazine moiety, researchers can enhance the compound's biological activity .
Case Study 1: Antiproliferative Screening
A comprehensive screening of various derivatives of the triazine scaffold was conducted on multiple breast cancer cell lines. The study highlighted that specific modifications led to enhanced potency against hormone-independent breast cancer cells while maintaining low toxicity towards normal cells. This finding emphasizes the importance of structural modifications in developing effective anticancer therapies .
Case Study 2: QSAR Modeling
Quantitative Structure–Activity Relationship (QSAR) models have been developed based on the biological activity data obtained from various compounds related to this compound. These models aid in predicting the activity of new compounds and guide further synthesis efforts towards more potent anticancer agents .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Selective effect on triple-negative breast cancer |
| Binding Affinity | Interaction with specific biological targets | Effective binding leading to potential therapies |
| Synthesis | Multi-step organic reactions for compound preparation | Structural modifications enhance biological activity |
| QSAR Modeling | Predictive modeling based on structure–activity relationships | Guides development of new compounds |
Mechanism of Action
The mechanism of action of N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
6-[1-(4-Phenylpiperazin-1-yl)propan-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS 7181-31-9)
- Structure: Features a dimethylamino group and a propan-2-yl linker to 4-phenylpiperazine.
- Key Differences: The propan-2-yl spacer may enhance conformational flexibility compared to the methyl linker in the target compound. Dimethylamino groups likely reduce hydrogen-bonding capacity, altering solubility and receptor interactions .
N2-(1-Benzylpiperidin-4-yl)-N4-mesityl-1,3,5-triazine-2,4,6-triamine (Compound 6a6)
- Structure : Mesityl (2,4,6-trimethylphenyl) and benzylpiperidine substituents.
- Benzylpiperidine differs electronically from phenylpiperazine, affecting charge distribution and π-π interactions .
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
- Structure : Benzylpiperazine and 3-chloro-2-methylphenyl substituents.
- The benzyl group may enhance lipophilicity compared to the phenyl group in the target compound .
Functional Group and Pharmacophore Modifications
Ametryn (6-Methylthio-2-ethylamino-4-isopropylamino-1,3,5-triazine)
- Structure: Methylthio, ethylamino, and isopropylamino substituents.
- Key Differences: Simpler alkyl/alkylthio groups are typical in herbicides (e.g., Gesapax). The target compound’s phenylpiperazine and phenylamino groups suggest a shift from agrochemical to pharmaceutical applications, focusing on receptor binding over phytotoxicity .
Prometryn (N,N'-Diisopropyl-6-methylthio-1,3,5-triazine-2,4-diamine)
- Structure: Methylthio and diisopropylamino groups.
- Key Differences: The diisopropylamino groups increase steric hindrance, reducing metabolic stability compared to the target compound’s phenylpiperazine, which may improve CNS penetration .
Physicochemical and Pharmacokinetic Properties
- Key Insights: The target compound’s phenylpiperazine and phenylamino groups balance lipophilicity and hydrogen-bonding capacity, favoring blood-brain barrier penetration and receptor engagement. In contrast, agrochemical triazines prioritize hydrophobicity for plant membrane interaction .
Biological Activity
N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that exhibits significant biological activity, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazine core with various functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 366.44 g/mol. The structure consists of a phenyl group attached to a triazine ring, further substituted by a piperazine moiety that enhances its biological activity.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 3.3 x 10^-8 | Induces G0/G1 and G2/M cell cycle arrest |
| MCF-7 (Breast Cancer) | 1.1 x 10^-6 | Apoptosis induction in wild-type and mutant p53 cells |
| HeLa (Cervical Cancer) | Not specified | Noted for similar mechanisms as above |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest in a p53-independent manner . Specifically, it has been observed to inhibit the MDM2-p53 interaction while promoting apoptosis in both wild-type and mutant p53 cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the 4-phenylpiperazin-1-yl substituent significantly enhances anticancer activity compared to other substituents. For example:
| Substituent | Activity Level |
|---|---|
| 4-Phenylpiperazin-1-yl | High |
| Piperidine | Moderate |
| Morpholine | Low |
These findings suggest that modifications to the piperazine moiety can lead to variations in biological activity, emphasizing the importance of structural design in drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at various phases (G0/G1 and G2/M), which is crucial for halting cancer cell proliferation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of MDM2-p53 Interaction : Although not directly inhibiting this interaction, it alters the cellular response to p53 signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Melanoma Cells : A study reported that this compound exhibited remarkable activity against melanoma cells with an IC50 value indicating potent cytotoxic effects.
- Combination Therapies : Research is ongoing to explore the potential of combining this compound with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types .
Q & A
Q. What are the recommended synthetic routes and characterization methods for N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine?
- Methodological Answer : Microwave-assisted synthesis is a time-efficient approach for constructing the 1,3,5-triazine core, enabling rapid cyclization and functionalization . Post-synthesis, structural confirmation requires a combination of H/C NMR for verifying substituent positions, mass spectrometry for molecular weight validation, and elemental analysis to confirm purity (>95%). For derivatives with steric complexity, single-crystal X-ray diffraction can resolve ambiguities in regiochemistry .
Q. How can researchers assess the initial biological activity of this compound?
- Methodological Answer : Prioritize high-throughput screening (HTS) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to quantify IC values. Parallel testing in non-cancerous cell lines (e.g., HEK-293) evaluates selectivity. For mechanistic insights, pair HTS with flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Employ H NMR to identify aromatic protons and piperazine methylene signals ( ppm). C NMR distinguishes triazine carbons ( ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak within 3 ppm error. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures >95% homogeneity .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for scaled synthesis?
- Methodological Answer : Apply a Box-Behnken design to optimize microwave power (100–300 W), reaction time (10–30 min), and solvent ratio (DMF/HO). Use ANOVA to identify significant factors (p < 0.05) and response surface modeling to predict yield maxima. Validate predictions with three confirmatory runs, achieving <5% deviation .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Cross-validate conflicting results using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction). Perform dose-response curves in triplicate under standardized conditions (pH, serum concentration). If inconsistencies persist, conduct proteomic profiling (LC-MS/MS) to identify off-target interactions or assay-specific artifacts .
Q. What computational strategies enhance the design of derivatives with improved target affinity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with kinases (e.g., EGFR) or serotonin receptors. Pair with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories). Validate predictions via synthesis and SPR analysis to measure K values .
Q. What strategies mitigate resistance to triazine-based therapeutics in cancer models?
- Methodological Answer : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to counteract efflux-mediated resistance. Test combination therapies (e.g., with cisplatin) using Chou-Talalay synergy indices (CI < 1). RNA-seq of resistant cell lines identifies upregulated pathways (e.g., PI3K/Akt), enabling targeted co-inhibition .
Q. How can 3D-QSAR modeling predict antiproliferative activity of novel analogs?
Q. What methodologies integrate computational reaction design with experimental validation?
- Methodological Answer : Use quantum chemical calculations (Gaussian 16) to simulate reaction pathways and identify transition states. Validate with in situ FTIR to monitor intermediate formation. Optimize conditions using a feedback loop: computational predictions → microwave synthesis → HPLC yield quantification .
Q. How to design experiments validating the compound’s mechanism of action in neurological targets?
- Methodological Answer :
Conduct radioligand binding assays (e.g., H-ketanserin for 5-HT receptors) to measure K. Follow with cAMP/PKA pathway analysis in neuronal cells (ELISA). Use CRISPR knockouts of candidate receptors to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
